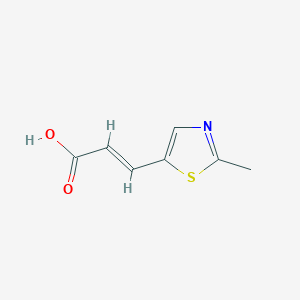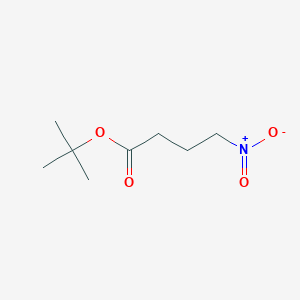![molecular formula C9H6N2O3 B3212398 3-Formylpyrazolo[1,5-a]pyridine-5-carboxylic acid CAS No. 1101120-11-9](/img/structure/B3212398.png)
3-Formylpyrazolo[1,5-a]pyridine-5-carboxylic acid
説明
3-Formylpyrazolo[1,5-a]pyridine-5-carboxylic acid is a heteroaromatic compound . It has a molecular weight of 190.16 . The IUPAC name for this compound is 5-formylpyrazolo[1,5-a]pyridine-3-carboxylic acid .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines, which are structurally similar to the compound , has been studied extensively . They have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrazolo[1,5-a]pyridine core . The presence of electron-donating groups (EDGs) at position 7 on the fused ring can improve both the absorption and emission behaviors .Chemical Reactions Analysis
The chemical reactions involving pyrazolo[1,5-a]pyrimidines have been studied . The presence of electron-donating groups (EDGs) at position 7 on the fused ring can favor large absorption/emission intensities as a result of the ICT to/from this ring .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 190.16 . The InChI code for this compound is 1S/C9H6N2O3/c12-5-6-1-2-11-8(3-6)7(4-10-11)9(13)14/h1-5H, (H,13,14) .科学的研究の応用
Synthesis of Functional Fluorophores
3-Formylpyrazolo[1,5-a]pyrimidines, which include 3-formylpyrazolo[1,5-a]pyridine-5-carboxylic acid, have been utilized as key intermediates in the synthesis of functional fluorophores. These compounds exhibit significant fluorescence intensity and quantum yields, making them potentially useful in detecting biologically or environmentally relevant species (Castillo et al., 2018).
Synthesis of Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives
Formimidic acid esters derived from 1-substituted 5-aminopyrazole-4-carbonitriles reacted with carboxylic acid hydrazides to give pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, indicating the versatility of pyrazolo-derived compounds in synthesizing complex heterocyclic structures (Tyurin et al., 2005).
Development of A1 Adenosine Receptor Inhibitors
Research has shown the potential of 4-aminopyrazolo[3,4-b]pyridines 5-carboxylic acid esters in developing inhibitors for the A1 adenosine receptor, highlighting the pharmaceutical applications of pyrazolo-based compounds (Manetti et al., 2005).
Synthesis of Pyrazolo[3,4-b]pyridines with Antimicrobial Properties
Certain pyrazolo[3,4-b]pyridines have demonstrated antimicrobial properties, particularly against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, which may be attributed to the structural features of these compounds (Murlykina et al., 2013).
作用機序
Target of Action
Compounds with a similar pyrazolo[1,5-a]pyridine moiety have been studied for their anti-tubercular properties .
Mode of Action
Compounds with a similar structure have been found to interact with their targets, leading to changes that can be observed at the molecular level .
Biochemical Pathways
Related compounds have been found to influence various biochemical processes, which could suggest potential pathways that this compound might affect .
Result of Action
Related compounds have been found to exhibit certain effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Formylpyrazolo[1,5-a]pyridine-5-carboxylic acid .
特性
IUPAC Name |
3-formylpyrazolo[1,5-a]pyridine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-5-7-4-10-11-2-1-6(9(13)14)3-8(7)11/h1-5H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLAIFYPVBLQHGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)C=O)C=C1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1H-pyrrolo[2,3-c]pyridine-4-carbaldehyde](/img/structure/B3212349.png)
![4-chloro-2-phenyl-2H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3212354.png)



![Pyrazolo[1,5-a]pyridine-5-carboxamide](/img/structure/B3212390.png)
![5-Aminopyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B3212405.png)
![5-Chloropyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B3212413.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3212426.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3212428.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3212440.png)